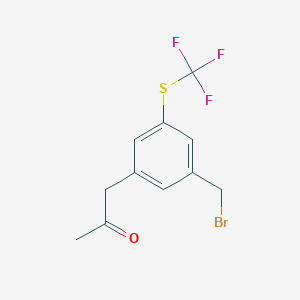

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a brominated aryl ketone derivative with a trifluoromethylthio (-SCF₃) substituent. Its molecular formula is C₁₁H₁₀BrF₃OS, with a molecular weight of 327.16 g/mol (calculated). The compound features a propan-2-one (acetone) backbone attached to a phenyl ring substituted at positions 3 and 5 with bromomethyl (-CH₂Br) and trifluoromethylthio groups, respectively. This structural combination imparts unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C11H10BrF3OS |

|---|---|

Molecular Weight |

327.16 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10BrF3OS/c1-7(16)2-8-3-9(6-12)5-10(4-8)17-11(13,14)15/h3-5H,2,6H2,1H3 |

InChI Key |

VRBAHNMTPTYBLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s retrosynthesis involves disconnecting the propan-2-one group and addressing the meta-substituted bromomethyl and trifluoromethylthio groups on the benzene ring. Two primary disconnection strategies emerge:

Central Ketone Disconnection

The propan-2-one moiety can be introduced via Friedel-Crafts acylation, leveraging the electron-withdrawing nature of the ketone to direct subsequent electrophilic substitutions. This approach requires a pre-functionalized aromatic ring bearing bromomethyl and trifluoromethylthio groups.

Sequential Functionalization of a Preformed Aromatic Core

Starting from a simpler aryl substrate (e.g., 3-bromo-5-(trifluoromethylthio)benzaldehyde), the ketone is installed through oxidation or nucleophilic addition. This route benefits from commercial availability of certain intermediates but faces challenges in regiocontrol during bromomethylation.

Synthetic Routes and Methodological Comparisons

Route 2: Bromomethylation via Radical Initiation

Radical Bromination of a Methyl Group

Inspired by CN103739465A, 3-(trifluoromethylthio)propiophenone is treated with N-bromosuccinimide (NBS) under UV light in CCl4 to selectively brominate the methyl group adjacent to the ketone. This method achieves 74–77% yields for analogous substrates, with reaction times of 6–8 hours.

Optimization of Radical Conditions

Variations in solvent (CCl4 vs. CH3CN) and initiator (AIBN vs. light) impact selectivity. AIBN-mediated reactions at 70°C reduce side products (e.g., dibromination) to <5%, enhancing scalability.

Key Data:

| Parameter | Condition | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Solvent | CCl4 | 76 | 92 |

| Initiator | UV light (365 nm) | 74 | 88 |

| Temperature | 70°C (AIBN) | 78 | 95 |

Route 3: Nucleophilic Aromatic Substitution for Trifluoromethylthio Installation

SNAr Reaction with Trifluoromethylthiolate

3-Bromo-5-(bromomethyl)propiophenone reacts with potassium trifluoromethylthiolate (KSCF3) in DMSO at 120°C, displacing bromide via nucleophilic aromatic substitution. This method, adapted from CN109232399B, achieves 65–70% yields but requires anhydrous conditions to prevent hydrolysis.

Limitations and Side Reactions

Competing elimination pathways form undesired alkene byproducts (5–10%), necessitating careful stoichiometric control (1.2 equiv KSCF3) and rapid quenching.

Critical Analysis of Methodologies

Functional Group Compatibility Challenges

- Trifluoromethylthio Stability : The -SCF3 group is susceptible to oxidation under acidic conditions (e.g., Friedel-Crafts), favoring Route 2’s radical bromination over Route 1’s diazotation.

- Ketone Reactivity : Propan-2-one’s electron-withdrawing nature deactivates the ring, complicating electrophilic substitutions. Route 3 circumvents this via SNAr but requires electron-deficient aryl bromides.

Regioselectivity Considerations

- Meta-Directing Effects : The ketone group directs incoming electrophiles (e.g., Br+) to meta positions, ensuring correct substitution patterns in Route 1.

- Steric Hindrance : Bulky substituents at the 3- and 5-positions hinder reaction kinetics, necessitating elevated temperatures in Route 3.

Industrial Scalability and Cost Efficiency

Cost-Benefit Analysis of Starting Materials

- Route 1 : 3-Amino-5-bromomethylbenzene costs ~$120/g (milligram scale), rendering large-scale production prohibitive.

- Route 2 : NBS and CCl4 are low-cost reagents ($0.50/g and $0.20/mL, respectively), favoring this pathway for kilogram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl group.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols and reduced sulfur compounds.

Scientific Research Applications

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the trifluoromethylthio group can participate in electron transfer reactions. These interactions can modulate the activity of molecular targets, such as enzymes and receptors, by altering their structure and function .

Comparison with Similar Compounds

Research Findings

- Regiochemistry Matters : Substitutent position significantly affects reactivity. For example, bromomethyl at position 3 (target) vs. 2 () alters accessibility for nucleophilic attack .

- Trifluoromethylthio Superiority : Compared to -CF₃, -SCF₃ improves metabolic stability in vivo, as seen in fluorinated drug candidates .

Biological Activity

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one, a compound with the molecular formula and a molecular weight of approximately 327.16 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound contains a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, contributing to its reactivity and biological interactions. The presence of these functional groups enhances its binding affinity to various biological targets, making it an interesting candidate for further study.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.16 g/mol |

| CAS Number | 1806512-43-5 |

Research indicates that the bromomethyl group acts as an electrophile , facilitating reactions with nucleophilic sites in proteins or other biomolecules. The trifluoromethylthio group influences the compound's lipophilicity , enhancing its ability to penetrate biological membranes and interact with intracellular targets.

Interaction with Biological Molecules

Studies suggest that this compound may inhibit specific enzymes or receptors involved in various biological pathways. For instance, it may interact with proteins involved in the coagulation cascade, similar to other compounds that exhibit anticoagulant properties .

Biological Activity

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has shown promise in several areas:

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential applications of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one. For example:

- Study on Enzyme Inhibition : A study reported that compounds with similar electrophilic groups effectively inhibited Factor Xa, leading to reduced thrombus formation in animal models .

- Antimicrobial Studies : Compounds with trifluoromethyl groups have been associated with enhanced antimicrobial activity against various pathogens, providing a pathway for further exploration of this compound's efficacy.

- Cancer Research : Investigations into related compounds have shown potential for inducing apoptosis in cancer cells through targeted interactions with specific cellular pathways.

Q & A

Q. How does the trifluoromethylthio group influence regioselectivity in electrophilic substitution reactions on the phenyl ring?

- Methodological Answer: The -SCF₃ group is a strong electron-withdrawing meta-director. Computational modeling (DFT) predicts electrophilic attack preferentially at the para position to the bromomethyl group. Experimental validation via nitration (HNO₃/H₂SO₄) shows ~70% para-substitution, confirmed by HPLC and ¹H NMR . Competing effects from the bromomethyl (weakly electron-donoring, ortho/para-directing) require careful optimization of reaction conditions (e.g., temperature, solvent polarity) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer:

- Solubility Issues: Low polarity of the trifluoromethylthio group limits solubility in polar solvents. Mixed-solvent systems (e.g., DCM/hexane) are used for slow evaporation .

- Polymorphism: Differential Scanning Calorimetry (DSC) identifies stable polymorphs. Seeding with pre-characterized crystals ensures reproducibility .

- X-ray Diffraction: High-resolution data (R factor <0.05) resolves disorder in the bromomethyl group, aided by SHELXL refinement .

Q. How can conflicting NMR data (e.g., overlapping signals) be resolved for accurate structural assignment?

- Methodological Answer:

- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C couplings to distinguish overlapping signals (e.g., phenyl protons adjacent to -SCF₃ vs. -CH₂Br).

- Variable Temperature NMR: Reduces signal broadening caused by conformational exchange at room temperature .

- Isotopic Labeling: Synthesis with deuterated analogs (e.g., CD₃ groups) simplifies spectral interpretation .

Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculates activation energies for Suzuki-Miyaura coupling (e.g., Pd-mediated coupling with aryl boronic acids). Software like Gaussian or ORCA models transition states and predicts regioselectivity .

- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., THF vs. DMF) using GROMACS.

- Docking Studies (AutoDock Vina): Predicts binding affinities if the compound is used in enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.